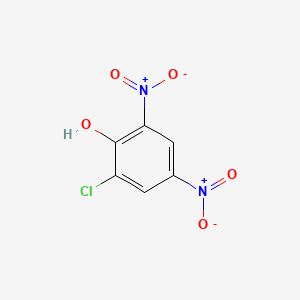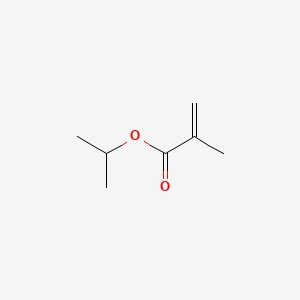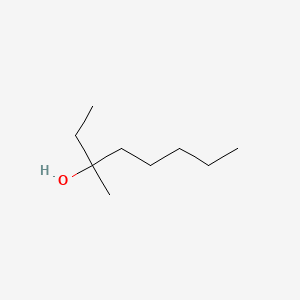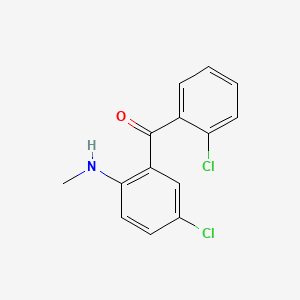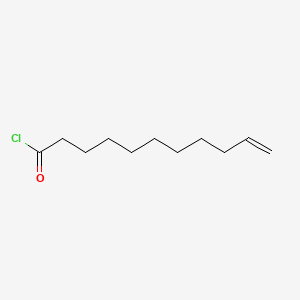
10-Undecenoyl chloride
Vue d'ensemble
Description
10-Undecenoyl chloride is a clear yellow liquid . It has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .
Synthesis Analysis
10-Undecenoyl chloride has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .Molecular Structure Analysis
The molecular formula of 10-Undecenoyl chloride is C11H19ClO . Its molecular weight is 202.72 .Chemical Reactions Analysis
10-Undecenoyl chloride has been used in various chemical reactions, particularly as an acylating reagent .Physical And Chemical Properties Analysis
10-Undecenoyl chloride is a clear yellow liquid . It has a boiling point of 120-122 °C at 10 mmHg , a density of 0.944 g/mL at 25 °C , and a refractive index of 1.454 .Applications De Recherche Scientifique
Polymer Modification
10-Undecenoyl chloride has been used in modifying polymers to enhance their properties. For instance, it's used in the preparation of mixed derivatives of chitosan, influencing the reactivity of the starting polysaccharide based on acetyl content (Senso, Oliveros & Minguillón, 2000). Additionally, it's involved in creating sustainable polyesters with distinct physical properties and degradation behaviors, useful in various applications (Shearouse, Lillie, Reineke & Tolman, 2015).
Copolymer Synthesis
10-Undecenoyl chloride plays a significant role in synthesizing propylene copolymers with different polar groups, leading to acid-functionalized copolymers and polymers with varied molecular properties (Kaya et al., 2001). It is also used in esterifying poly(vinyl alcohol) for the synthesis of polymers with reactive sites for crosslinking (Giménez et al., 1999).
Material Enhancement
The compound is instrumental in improving the impact resistance of thermosets by adding hyperbranched polyesters modified with undecenoyl chains. This application showcases its utility in developing materials with enhanced mechanical properties (Flores et al., 2012).
Novel Polymers
10-Undecenoyl chloride is used in the creation of unique polymers with distinct properties. For example, in the synthesis of poly[2-(10-undecenoyloxy)ethyl methacrylate], it contributes to the development of polymers with specific thermal properties and UV reactivity (Jantas & Szocik, 2002). It's also utilized in generating heterocycle-functionalized polymers with different chemical stabilities (Sehlinger et al., 2014).
Thermosetting Polymers
The application in synthesizing thermosetting polymers with specific properties, like flame retardancy and thermal stability, is another critical area of 10-Undecenoyl chloride's utility (Lligadas et al., 2006).
Other Applications
Its use extends to other areas such as the preparation of various fatty alkanoates and in the biomedical field, particularly in controlled release mechanisms, like in impregnated polymeric membranes for simultaneous release of silver ions and 10-Undecenoic acid (Ahmad & Rauf, 2003), (Nechifor et al., 2022).
Safety And Hazards
10-Undecenoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .
Propriétés
IUPAC Name |
undec-10-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGYVZYLMNXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068106 | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoyl chloride | |
CAS RN |
38460-95-6 | |
| Record name | 10-Undecenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38460-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038460956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-UNDECENOYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Undecenoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H2RF37V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


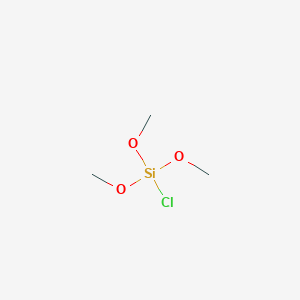
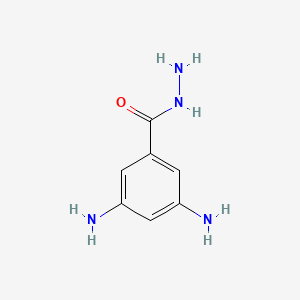
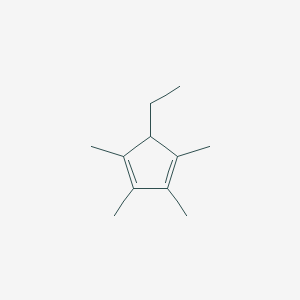

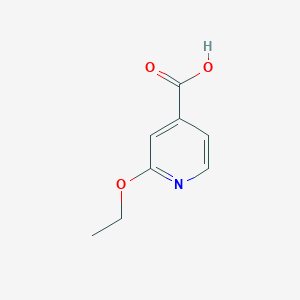
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
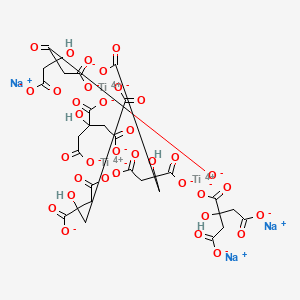
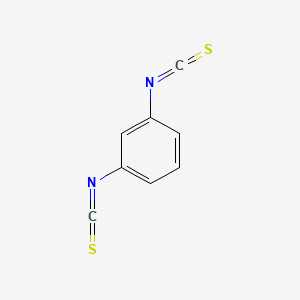
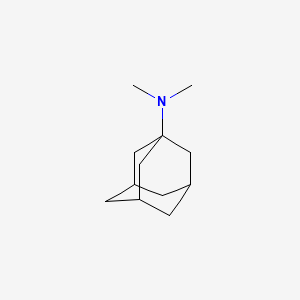
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
